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Compound Name: Methyl formimidate hydrochloride

Cat. No.: B8401163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amidine bond formation

utilizing methyl formimidate, a crucial reaction in modern medicinal chemistry and drug

development. Amidines are key structural motifs in a wide array of therapeutic agents due to

their unique ability to engage in hydrogen bonding and electrostatic interactions with biological

targets.[1] This document details the core reaction mechanism, provides explicit experimental

protocols, summarizes quantitative data for characterization, and visualizes the process for

enhanced understanding.

Core Reaction Mechanism: The Pinner Reaction
Pathway
The formation of amidines from methyl formimidate proceeds via the well-established Pinner

reaction.[2] This acid-catalyzed, two-step process is a cornerstone of imidate and amidine

synthesis.[3]

Step 1: Formation of Methyl Formimidate Hydrochloride (Pinner Salt)

The process begins with the reaction between a nitrile (in this case, hydrogen cyanide or a

derivative) and an alcohol (methanol) in the presence of a strong acid, typically anhydrous

hydrogen chloride (HCl).[3] The acid protonates the nitrile, activating it for nucleophilic attack by

the methanol. The resulting intermediate is a stable imino ester salt, known as a Pinner salt.[2]
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[4] Specifically, the reaction of hydrogen cyanide with methanol yields methyl formimidate
hydrochloride.

Step 2: Amination to Form the Amidine

The isolated methyl formimidate hydrochloride is then treated with a primary amine. The

amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This leads to the

elimination of methanol and the formation of the corresponding N-substituted formamidine,

typically as a hydrochloride salt.[3]
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Fig. 1: Pinner reaction pathway for N-substituted formamidine synthesis.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the methyl

formimidate precursor and its subsequent conversion to an N-substituted amidine.

Synthesis of Methyl Formimidate Hydrochloride
This protocol is adapted from established Pinner reaction procedures.[5][6] It utilizes a safer,

commercially available solution of HCl in an etheral solvent, which allows for easier handling

and product isolation.
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Materials:

Nitrile (e.g., Acetonitrile as a model, or precursor for formonitrile)

Anhydrous Methanol (MeOH)

4N HCl solution in Cyclopentyl Methyl Ether (CPME)

Anhydrous Diethyl Ether

Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet,

and a dropping funnel, add the nitrile (1.0 eq.).

Add anhydrous CPME as the solvent, followed by anhydrous methanol (3.0 eq.).

Cool the mixture to 0°C in an ice bath.

Slowly add the 4N HCl solution in CPME (4.0 eq.) to the stirred mixture over 30 minutes,

maintaining the temperature below 5°C.

After the addition is complete, allow the mixture to stir at 0°C for 2 hours, then let it stand at

4°C (refrigerate) for 24-48 hours.

The methyl formimidate hydrochloride will precipitate as a white crystalline solid.

Collect the solid product by vacuum filtration.

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting

materials.

Dry the product under vacuum to yield the pure methyl formimidate hydrochloride (Pinner

salt).

Synthesis of N-Aryl Formamidine from Methyl
Formimidate Hydrochloride
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This protocol describes the reaction of the prepared Pinner salt with a primary aromatic amine.

Materials:

Methyl Formimidate Hydrochloride (1.0 eq.)

Primary Aromatic Amine (e.g., 2,6-dimethylaniline) (1.0 eq.)

Anhydrous Ethanol

Triethylamine (optional, for in-situ free base generation)

Procedure:

In a round-bottom flask, suspend the methyl formimidate hydrochloride (1.0 eq.) in

anhydrous ethanol.

Add the primary aromatic amine (1.0 eq.) to the suspension.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Upon completion (typically 12-24 hours), the N-aryl formamidine hydrochloride product often

precipitates from the solution.

If the product does not precipitate, the solvent can be reduced under reduced pressure.

The crude product can be recrystallized from an appropriate solvent system (e.g.,

ethanol/ether) to yield the pure N-aryl formamidine hydrochloride.
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Experimental Workflow
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Fig. 2: Step-by-step workflow for the synthesis of N-aryl formamidines.
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Quantitative Data Presentation
The following tables summarize representative quantitative data for a series of symmetrically

substituted N,N'-diphenylformamidine derivatives, synthesized via related methods.[7] This

data is crucial for the characterization and identification of the final products.

Table 1: Synthesis Yields and Physical Properties

Compound Substituent (Ar) Yield (%) Melting Point (°C)

1 2,6-dimethylphenyl 89% 183-184

2 2,6-diisopropylphenyl 75% 192-195

3 2,4,6-trimethylphenyl 85% 199-201

4 2,6-dichlorophenyl 82% 211-212

Table 2: Spectroscopic Characterization Data[7]
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Cmpd
1H NMR
(DMSO-d6), δ
(ppm)

13C NMR
(DMSO-d6), δ
(ppm)

IR ν (cm-1)
ESI-TOF MS:
m/z (%)

1

2.07-2.31 (m,

12H, CH3), 6.76-

7.24 (m, 6H, Ar-

H), 7.45 (s, 1H,

N=C(H)), 8.22 (s,

1H, N(H))

18.30, 18.89,

122.21, 126.46,

128.11, 128.65,

135.30, 146.63,

149.96

3160, 2919,

1643, 1588,

1465, 1200, 759

[M+H]+ 253.17

(100%)

2

0.94-1.29 (m,

24H, CH3), 3.07-

3.17 (s, 2H, CH),

6.90-7.36 (m,

6H, Ar-H), 7.49

(s, 1H, N=C(H)),

8.16 (s, 1H,

N(H))

24.23, 25.41,

27.32, 27.94,

28.42, 122.74,

123.29, 127.77,

134.13, 140.00,

146.82, 149.80

2960, 2866,

1662, 1441,

1286, 1180, 799

[M+H]+ 365.30

(100%)

3

2.05-2.27 (m,

18H, CH3), 6.78-

6.90 (m, 4H, Ar-

H), 7.42 (s, 1H,

N=C(H)), 8.12 (s,

1H, N(H))

18.25, 18.82,

20.73, 128.52,

129.07, 134.40,

135.01, 143.91,

149.62

3165, 2915,

1641, 1605,

1475, 1205, 847

[M+H]+ 281.21

(100%)

4

6.99-7.61 (m,

6H, Ar-H), 7.73

(s, 0.5H,

N=C(H)), 8.31 (s,

0.5H, N=C(H)),

9.32 (s, 0.5H,

N(H)), 10.08 (s,

0.5H, N(H))

128.89, 129.02,

129.51, 129.67,

129.81, 132.31,

133.68, 160.10,

164.87

2844, 1654,

1566, 1441,

1302, 1220, 771

[M+Na]+ 356.93

(100%)

Note: The presence of multiple signals for the formamidine proton (-N=C(H)-) and the N-H

proton in compound 4 is indicative of E/Z isomers in solution.[7]
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Conclusion
The synthesis of N-substituted formamidines via the Pinner reaction, utilizing methyl

formimidate as a key intermediate, is a robust and versatile method. This approach offers an

efficient pathway to a diverse range of amidine-containing compounds, which are of significant

interest in pharmaceutical research and development. The detailed protocols and

characterization data provided in this guide serve as a valuable resource for scientists engaged

in the synthesis and application of these important molecular scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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